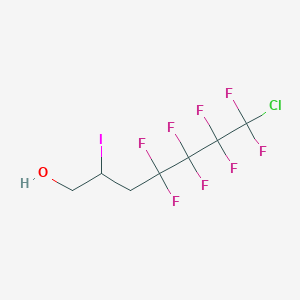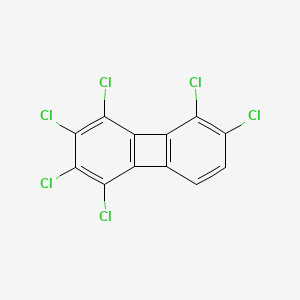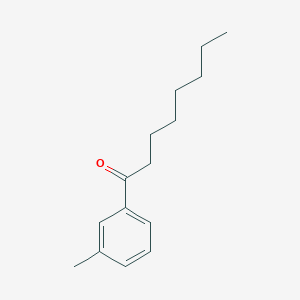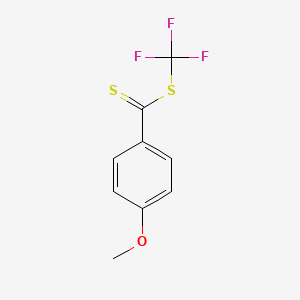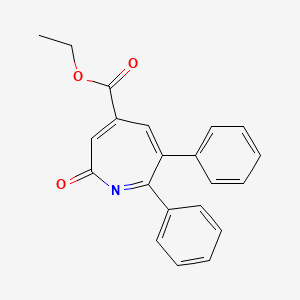
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene is an organic compound that features a sulfonyl group attached to a phenyl ring, with additional methoxy and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene typically involves multi-step organic reactions. A common approach might include:
Formation of the butane backbone: This could involve the reaction of a phenyl-substituted butane derivative with appropriate reagents to introduce the methoxy groups.
Final modifications: The methyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action for 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene would depend on its specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl group could play a role in binding to biological targets, while the methoxy and methyl groups might influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethane
- 1-(4-Methylphenyl)-2-(methoxysulfonyl)butane
- 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-ethylbenzene
Uniqueness
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene is unique due to its specific combination of functional groups, which can confer distinct chemical and physical properties. This uniqueness might make it particularly useful in certain applications where other similar compounds are less effective.
Propriétés
Numéro CAS |
106369-09-9 |
|---|---|
Formule moléculaire |
C19H24O4S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-(4,4-dimethoxy-1-phenylbutan-2-yl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C19H24O4S/c1-15-9-11-17(12-10-15)24(20,21)18(14-19(22-2)23-3)13-16-7-5-4-6-8-16/h4-12,18-19H,13-14H2,1-3H3 |
Clé InChI |
JRAAAQSIWIBGCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)CC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)



![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
